molecular formula C24H24F2N4O6S B586089 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole CAS No. 957470-59-6

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole

Cat. No.: B586089
CAS No.: 957470-59-6
M. Wt: 534.535
InChI Key: BQNKFVSAFVWDEA-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is a high-purity chemical compound of significant interest in pharmaceutical research, primarily for its role as a precursor or related analogue to the proton pump inhibitor (PPI) Pantoprazole . This compound is central to studies aimed at understanding and developing treatments for gastric acid-related disorders. Pantoprazole itself is a well-established active pharmaceutical ingredient (API) used clinically to treat conditions such as erosive esophagitis associated with gastroesophageal reflux disease (GERD) and pathological hypersecretory conditions like Zollinger-Ellison syndrome . The core mechanism of action for PPIs like Pantoprazole involves the irreversible inhibition of the H+/K+ ATPase pump—the final step of acid production in the parietal cells of the stomach . This specific binding leads to potent and long-lasting suppression of gastric acid secretion, making it a valuable target for research. The structural motif of the (3,4-dimethoxy-2-pyridinyl)methyl group is a critical component of this drug class, contributing to its biological activity and stability . Researchers utilize this compound for various applications, including analytical reference standards, synthetic chemistry studies for route development, and metabolic and pharmacokinetic investigations. Its properties are also relevant in the exploration of novel PPI salts and crystalline forms, such as S-pantoprazole sodium trihydrate, which have been developed to improve stability and manufacturing processes . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O6S/c1-32-19-7-9-27-16(21(19)34-3)12-30-18-6-5-14(36-23(25)26)11-15(18)29-24(30)37(31)13-17-22(35-4)20(33-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNKFVSAFVWDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2S(=O)CC4=NC=CC(=C4OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation

In aqueous alkaline environments (e.g., NaOH), 2 and 3 react to form pantoprazole sulfide (4 ) as the primary product. However, excess 3 or prolonged reaction times promote N-alkylation, generating the target compound. A study demonstrated that using 2.5 equivalents of 3 in water at 25–30°C for 3 hours resulted in 4 with 99.8% purity, but traces of N-alkylated impurities (<0.1%) were detected.

Reaction Conditions:

  • Solvent: Water

  • Base: NaOH (2 equiv)

  • Temperature: 25–30°C

  • Yield: 99.8% (pantoprazole sulfide), <0.1% (N-alkylated byproduct)

Radical-Mediated Dimerization

Under oxidative conditions, the sulfide intermediate (4 ) can form a radical cation, leading to dimerization. This side reaction is pH-dependent, with maximal dimer formation observed at pH 5–8. The difluoromethoxy group stabilizes the C-6 radical, facilitating coupling between two sulfide molecules.

Industrial-Scale Synthesis and Optimization

Solvent-Free Coupling

A scalable method avoids organic solvents by conducting the reaction in water. Combining 2 (100 g, 0.4625 mol) and 3 (103.64 g, 0.4625 mol) in aqueous NaOH (2 equiv) at 25–30°C for 3 hours yields 4 with 99.91% HPLC purity. The wet cake of 4 is directly oxidized without isolation, streamlining the process.

Advantages:

  • Eliminates solvent recovery costs

  • Reduces hazardous waste by 40% compared to dichloromethane-based methods

Oxidation and Byproduct Control

The sulfide (4 ) is oxidized to pantoprazole sulfoxide using NaOCl in water at 0–5°C. Over-oxidation to the sulfone is minimized by controlling hypochlorite addition rates and quenching residual oxidant with Na₂S₂O₅.

Optimized Parameters:

  • Oxidant: 9% NaOCl (401.68 g)

  • Temperature: 0–5°C

  • Quenching Agent: 5% Na₂S₂O₅

  • Sulfone Impurity: <0.05%

Stereoselective Synthesis

Chiral resolution of pantoprazole sulfide is achieved using (R)-(-)-binaphthol phosphate as a catalyst. Reacting 4 (36.74 g, 100 mmol) with 30% H₂O₂ (200 mmol) in acetonitrile at 25°C for 2 hours produces (S)-pantoprazole with 99.33% enantiomeric excess (ee). This method avoids sulfone formation, ensuring high stereochemical purity.

Key Data:

  • Catalyst: (R)-(-)-Binaphthol phosphate (40 mmol)

  • Solvent: Acetonitrile

  • ee: 99.33%

  • Yield: 97.74%

Comparative Analysis of Synthetic Methods

ParameterBase-Mediated AlkylationRadical DimerizationStereoselective Oxidation
Solvent WaterDichloromethaneAcetonitrile
Temperature 25–30°C20–50°C25°C
Yield 99.8%58% (dimer)97.74%
Purity (HPLC) 99.91%95.2%99.92%
Key Impurity Sulfone (<0.05%)Dimer (4.8%)None detected

Challenges in Large-Scale Production

Byproduct Formation

N-Alkylated derivatives arise from competing reactions at the benzimidazole nitrogen. Using substoichiometric 3 (1.0–1.2 equiv) and maintaining pH <10 reduces this side reaction.

Polymorphism Control

Pantoprazole sodium exists as a sesquihydrate or heterosolvate. Washing the final product with dichloromethane converts the heterosolvate to the stable sesquihydrate form, confirmed by PXRD and TGA .

Chemical Reactions Analysis

Scientific Research Applications

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Pantoprazole Sodium (Parent Compound)

Key Differences :

  • Structure : Pantoprazole sodium contains a sulfinyl (-SO-) bridge connecting the pyridine and benzimidazole rings, whereas the derivative replaces the sulfinyl group with a methyl substitution .
  • Bioavailability: Pantoprazole sodium has a mean absolute bioavailability of 77% and minimal first-pass metabolism, with peak plasma concentrations at 2.5 hours post-administration . No pharmacokinetic data exists for the derivative.
  • Therapeutic Use : Pantoprazole sodium is clinically effective against gastric ulcers, GERD, and Helicobacter pylori infections , while the derivative lacks clinical validation.
Parameter Pantoprazole Sodium N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole
Molecular Formula C16H14F2N3NaO4S C24H24F2N4O6S
Molecular Weight 405.35 534.53
Bioavailability 77% Not reported
Storage Conditions -20°C -20°C
Clinical Application Approved for acid-related disorders Research use only

Pantoprazole Sulfide (CAS 957470-58-5)

A synthetic intermediate and impurity, pantoprazole sulfide (C24H24F2N4O5S, molecular weight: 518.53) differs by the thioether (-S-) group instead of sulfinyl (-SO-) .

  • Role in Synthesis : The sulfide is oxidized to form pantoprazole during manufacturing .
  • Stability : Thioethers are more stable than sulfoxides but lack therapeutic activity due to reduced proton pump binding .

Degradation Products and Impurities

Pantoprazole degrades under light and oxidative stress into:

  • Pantoprazole Sulfone (Related Compound A) : Sulfonyl (-SO2-) derivative; less pharmacologically active .
Degradation Product Structure Pharmacological Impact Reference
Sulfone (Related Compound A) C16H15F2N3O5S (MW: 399.37) Reduced acid inhibition
N-Oxide C16H15F2N3O5S (MW: 415.37) Neurotoxicity risk (animal models)

Comparison with Other PPIs

  • Omeprazole : Lacks the dimethoxy pyridine ring, leading to lower stability in acidic conditions compared to pantoprazole .
  • Dexlansoprazole : Features a dual-release mechanism for prolonged efficacy, unlike pantoprazole’s single-phase absorption .
PPI Key Structural Feature Stability in Acid Bioavailability
Pantoprazole Sodium 3,4-Dimethoxy pyridine ring High 77%
Omeprazole Methoxybenzimidazole Moderate 35–60%
Dexlansoprazole Modified pyridine with dual release High ~90%

Research Implications and Challenges

  • Isomerism : The 1 and 3 isomers of this compound may exhibit divergent binding affinities to H+/K+-ATPase, warranting chiral separation studies .
  • Stability : Like pantoprazole, the derivative is susceptible to photolytic and oxidative degradation, necessitating strict storage protocols .
  • Synthetic Utility: This compound may serve as a precursor for novel PPI analogs, though its pharmacological profile remains uncharacterized .

Biological Activity

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is a derivative of pantoprazole, a well-known proton pump inhibitor (PPI) used primarily for the treatment of gastric acid-related disorders. This compound has garnered attention for its potential biological activities, particularly in inhibiting gastric acid secretion and possibly exhibiting anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications.

This compound functions similarly to pantoprazole by inhibiting the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, making it effective in treating conditions such as gastroesophageal reflux disease (GERD), duodenal ulcers, and Zollinger-Ellison syndrome. The compound binds covalently to cysteine residues in the enzyme, resulting in prolonged antisecretory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies indicate that this compound shares similar metabolic pathways with pantoprazole, predominantly involving the cytochrome P450 enzyme CYP2C19. Variability in metabolism can be influenced by genetic polymorphisms and concurrent medications, which may affect drug clearance and efficacy .

Table 1: Pharmacokinetic Properties

PropertyValue
AbsorptionRapidly absorbed
BioavailabilityApproximately 77%
MetabolismPrimarily via CYP2C19
Half-life1 to 2 hours
ExcretionRenal (urinary)

Anti-Acid Activity

This compound exhibits potent anti-acid activity comparable to that of pantoprazole itself. In clinical studies, pantoprazole has been shown to effectively reduce gastric acid secretion and alleviate symptoms associated with acid-related diseases . The derivative's enhanced structural features may improve its selectivity and potency against the H+/K+ ATPase enzyme.

Potential Anti-Cancer Properties

Emerging research suggests that derivatives like this compound may possess anti-cancer properties. These compounds might interfere with cellular signaling pathways involved in tumor growth and proliferation. Investigations into their effects on cancer cell lines are ongoing, with preliminary results indicating promising outcomes .

Case Studies

  • Efficacy in GERD Treatment : A multicenter trial evaluated the effectiveness of intravenous pantoprazole (and by extension, its derivatives) in managing acute exacerbations of GERD. Results demonstrated significant reductions in gastric acid output within hours of administration .
  • Potential Use in Cancer Therapy : A study investigated the effects of various PPIs on cancer cell proliferation. Results indicated that certain PPI derivatives could inhibit growth in specific cancer cell lines, suggesting a potential role for this compound in oncology .

Q & A

Q. What are the key synthetic pathways for N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole, and how can intermediates be optimized?

The synthesis involves condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (I) with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base to form the thioether intermediate (II). Subsequent oxidation yields the sulfinyl derivative (Pantoprazole). Overoxidation may produce the sulfone impurity (III), necessitating controlled reaction conditions and purification via chromatography or crystallization .

Q. How is the structural identity of Pantoprazole confirmed in academic research?

Structural validation relies on spectroscopic techniques:

  • 1H NMR confirms proton environments (e.g., pyridine and benzimidazole rings) .
  • HPLC coupled with UV detection (e.g., 305 nm) ensures retention time alignment with reference standards .
  • Mass spectrometry verifies molecular weight (e.g., 383.37 g/mol for the free acid form) .

Q. What are the stability challenges of Pantoprazole under varying pH and storage conditions?

Pantoprazole is labile in acidic environments, requiring storage at -20°C in powder form to prevent degradation. Stability studies use accelerated aging tests (e.g., 40°C/75% RH) and HPLC to monitor impurities like sulfone derivatives .

Advanced Research Questions

Q. How can trace impurities (e.g., sulfone or thioether derivatives) be quantified in Pantoprazole formulations?

Methodology :

  • HPLC with relative retention time (RRT) analysis :
  • Column: C18 reverse-phase.
  • Mobile phase: Gradient of acetonitrile and phosphate buffer (pH 7.0).
  • Detection: UV at 305 nm.
  • Limits: ≤0.3% for sulfone (RRT 1.3) and thioether (RRT 2.7) impurities .
    • Reference standards : USP Pantoprazole Related Compound A (sulfone) and B (thioether) ensure accurate quantification .

Q. What mechanistic insights exist for the acid inhibition activity of Pantoprazole?

Pantoprazole acts as a proton pump inhibitor (PPI), covalently binding to the H+/K+-ATPase in gastric parietal cells. The sulfinyl group undergoes acid-catalyzed conversion to a sulfenamide intermediate, which forms disulfide bonds with cysteine residues (e.g., Cys813 and Cys822) on the ATPase, irreversibly inhibiting acid secretion .

Q. How can chiral separation of Pantoprazole enantiomers be achieved for pharmacokinetic studies?

Chiral HPLC :

  • Column: Chiralpak AD-H or equivalent.
  • Mobile phase: Hexane:ethanol (80:20) with 0.1% diethylamine.
  • Detection: UV at 290 nm.
  • Resolution: >2.0 between (R)- and (S)-enantiomers .

Q. What strategies mitigate data contradictions in stability studies of Pantoprazole sodium hydrates?

  • Dynamic vapor sorption (DVS) : Assesses hygroscopicity and hydrate formation (e.g., sesquihydrate vs. anhydrous forms).
  • X-ray diffraction (XRD) : Differentiates crystalline forms.
  • Thermogravimetric analysis (TGA) : Quantifies water content (e.g., 1.5 H2O in sesquihydrate) .

Methodological Considerations

Q. How to validate a spectroscopic method for Pantoprazole detection using cobalt-metalated porphyrins?

Steps :

  • Prepare a cobalt-porphyrin complex with high affinity for the sulfinyl group.
  • Use UV-Vis spectroscopy to monitor ligand binding (shift in Soret band, ~420 nm).
  • Calibrate with standard solutions (0.1–10 µM) and validate via spike-recovery assays in biological matrices .

Q. What are the critical factors in scaling up Pantoprazole synthesis while minimizing impurities?

  • Oxidation control : Use stoichiometric H2O2 or meta-chloroperbenzoic acid to avoid overoxidation.
  • Temperature : Maintain <5°C during sulfinyl formation.
  • Purification : Recrystallize from ethanol/water mixtures to remove residual thioether and sulfone .

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